

5-Formyl-3-methoxyphenylboronic acid NMR data

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Compound of Interest

Compound Name: 5-Formyl-3-methoxyphenylboronic acid

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An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of **5-Formyl-3-methoxyphenylboronic Acid**

Authored by a Senior Application Scientist

Introduction: The Structural Keystone in Modern Synthesis

5-Formyl-3-methoxyphenylboronic acid is a bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its utility, primarily as a building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the precise installation of a methoxy- and formyl-substituted phenyl group into complex molecular architectures. The aldehyde functionality serves as a versatile handle for subsequent transformations, including reductive amination, Wittig reactions, and oxidations, making it a valuable intermediate in multi-step syntheses.

Given its pivotal role, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing granular insight into the molecular framework. This guide offers a comprehensive analysis of the NMR data for **5-Formyl-3-methoxyphenylboronic acid**, blending theoretical principles with practical, field-proven protocols for data acquisition and interpretation.

The Unique Challenge of Boronic Acid NMR: Taming the Boroxine

A primary consideration when analyzing arylboronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.^{[1][2]} This equilibrium between the monomeric acid and the trimeric boroxine can result in broadened signals, complex overlapping multiplets, or even entirely separate sets of peaks in an NMR spectrum, complicating interpretation.^{[1][2]}

The formation of the boroxine is a dynamic process influenced by factors such as concentration, solvent, and the presence of trace amounts of water. To ensure the acquisition of clean, interpretable spectra corresponding to the monomeric boronic acid, the experimental conditions must be carefully controlled.

The Causality Behind Solvent Choice: The key to mitigating boroxine formation is the use of a coordinating deuterated solvent. Solvents like deuterated methanol (Methanol-d₄) or dimethyl sulfoxide (DMSO-d₆) are highly effective.^{[1][2]} These solvents possess Lewis basic oxygen atoms that coordinate to the Lewis acidic boron center of the boronic acid. This interaction disrupts the B-O-B bonds of the boroxine, shifting the equilibrium decisively towards the desired monomeric species. In contrast, non-coordinating solvents like chloroform-d (CDCl₃) can favor the trimeric state, often leading to poor quality spectra.

¹H and ¹³C NMR Spectral Data: A Detailed Analysis

The following tables summarize the anticipated NMR data for **5-Formyl-3-methoxyphenylboronic acid**, based on established principles of chemical shifts and analysis of structurally related compounds. The assignments are made with respect to the IUPAC numbering of the molecule.

Table 1: Predicted ¹H NMR Data for 5-Formyl-3-methoxyphenylboronic acid

(Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|-------------------------------------|----------------------|-------------|--------------------|--|
| ~9.95 | Singlet (s) | 1H | H-aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond, placing it far downfield. |
| ~8.20 | Broad Singlet (br s) | 2H | B(OH) ₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration-dependent. They readily exchange with trace water in the solvent. |

| | | | | |
|-------|---------------------------------|----|-------------------|--|
| ~7.81 | Triplet (t, $J \approx 1.5$ Hz) | 1H | H-4 | This proton is situated between two meta-positioned groups and shows small meta-coupling to H-2 and H-6. It is deshielded by the adjacent formyl group. |
| ~7.70 | Triplet (t, $J \approx 1.5$ Hz) | 1H | H-6 | Positioned ortho to the electron-withdrawing boronic acid and meta to the formyl group, this proton appears downfield. It exhibits meta-coupling to H-2 and H-4. |
| ~7.45 | Triplet (t, $J \approx 1.5$ Hz) | 1H | H-2 | Located between the boronic acid and methoxy groups, its chemical shift is influenced by both. It shows meta-coupling to H-4 and H-6. |
| ~3.85 | Singlet (s) | 3H | -OCH ₃ | The protons of the methoxy group are shielded and appear as a |

sharp singlet,
characteristic of
a methyl group
attached to an
oxygen atom.

Table 2: Predicted ^{13}C NMR Data for 5-Formyl-3-methoxyphenylboronic acid

(Solvent: DMSO- d_6 , 101 MHz)

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|----------------------------|---|
| ~192.8 | C-aldehyde (-CHO) | The carbon of the aldehyde group is significantly deshielded and appears at a very low field, a characteristic feature. [3] |
| ~160.1 | C-3 (-OCH ₃) | The aromatic carbon directly attached to the electron-donating methoxy group is shielded and appears downfield. [3] |
| ~137.8 | C-5 (-CHO) | The carbon attached to the formyl group is deshielded. [3] |
| ~133.0 (broad) | C-1 (-B(OH) ₂) | The carbon atom bonded to boron often appears as a broad signal due to the quadrupolar nature of the boron nucleus (¹¹ B and ¹⁰ B isotopes). Its observation is not always guaranteed. |
| ~125.4 | C-6 | Aromatic methine carbon. |
| ~121.8 | C-4 | Aromatic methine carbon. |
| ~115.2 | C-2 | Aromatic methine carbon, shielded by the ortho-methoxy group. |
| ~55.8 | -OCH ₃ | The carbon of the methoxy group is shielded and appears in the typical aliphatic region. [3] |

Experimental Protocol: A Self-Validating System for Data Acquisition

This protocol is designed to yield high-quality, reproducible NMR data for **5-Formyl-3-methoxyphenylboronic acid**.

Step 1: Sample Preparation

- Weigh approximately 10-15 mg of **5-Formyl-3-methoxyphenylboronic acid** directly into a clean, dry NMR tube.
- Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief, gentle warming may be applied if necessary. The use of DMSO-d₆ is critical for disrupting boroxine formation and ensuring sharp signals.[\[2\]](#)

Step 2: Instrument Calibration and Setup (on a 400 MHz Spectrometer)

- Insert the sample into the spectrometer.
- Lock the field onto the deuterium signal of the DMSO-d₆ solvent.
- Shim the magnetic field to achieve optimal homogeneity. For DMSO, a sharp singlet with a narrow half-height width should be achievable for the residual solvent peak.
- Tune and match the probe for both the ¹H and ¹³C frequencies.

Step 3: ¹H NMR Spectrum Acquisition

- Use a standard single-pulse experiment.
- Set the spectral width to cover a range of -2 to 12 ppm.
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
- Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons.

Step 4: ^{13}C NMR Spectrum Acquisition

- Use a standard proton-decoupled pulse program (e.g., zgpg30).
- Set the spectral width to cover a range of 0 to 200 ppm.
- Set the number of scans to a minimum of 1024, as ^{13}C has a low natural abundance.
- Use a relaxation delay (d1) of 2-3 seconds.

Step 5: Data Processing

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Carefully phase the spectra to ensure all peaks are in pure absorption mode.
- Apply a baseline correction to obtain a flat baseline.
- Calibrate the chemical shift axis. For the ^1H spectrum, reference the residual DMSO peak to 2.50 ppm. For the ^{13}C spectrum, reference the DMSO- d_6 septet to 39.52 ppm.
- Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.

Visualization of the NMR Workflow



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Caption: Workflow for acquiring NMR data.

Structural Verification and Interpretation

The collective NMR data provides an unambiguous confirmation of the molecular structure of **5-Formyl-3-methoxyphenylboronic acid**.

- **Presence of Key Functional Groups:** The ^1H NMR spectrum confirms the aldehyde group with a singlet at ~ 9.95 ppm and the methoxy group with a singlet at ~ 3.85 ppm. The ^{13}C spectrum corroborates this with signals at ~ 192.8 ppm and ~ 55.8 ppm, respectively.
- **Substitution Pattern:** The aromatic region of the ^1H spectrum shows three distinct signals, each integrating to one proton, which is consistent with a trisubstituted benzene ring. The splitting pattern, where each proton appears as a narrow triplet due to small meta-couplings, confirms the 1,3,5-substitution pattern.
- **Boronic Acid Moiety:** The broad signal around 8.20 ppm in the ^1H spectrum is characteristic of the $\text{B}(\text{OH})_2$ protons. The broad carbon signal (C-B) in the ^{13}C spectrum, if observable, further supports the presence of this group. Advanced techniques like ^{11}B NMR could also be employed, which would show a characteristic signal for the sp^2 -hybridized boron atom.^{[4][5]}
^[6]

Annotated Molecular Structure

Caption: Structure of **5-Formyl-3-methoxyphenylboronic acid**.

Conclusion

The structural elucidation of **5-Formyl-3-methoxyphenylboronic acid** by NMR spectroscopy is straightforward, provided the correct experimental procedures are followed. The primary challenge—the formation of boroxine trimers—is effectively overcome by using a coordinating solvent like DMSO-d_6 . The resulting spectra provide a clear and detailed fingerprint of the molecule, confirming the presence and connectivity of all functional groups. The protocols and data presented in this guide serve as a reliable reference for researchers, ensuring the integrity and quality of this important synthetic building block in their scientific endeavors.

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